(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
The compound tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (MFCD31743910) is a specialized chemical compound with significant potential in various research fields. It is characterized by its unique structural features and high purity, making it a valuable asset for researchers and scientists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[310]hexane-3-carboxylate involves several stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate include other bicyclic amines and tert-butyl esters. Examples include:
- tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate analogs
- Other azabicyclohexane derivatives .
Uniqueness
What sets tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its high purity and well-defined structure make it particularly valuable for precise scientific studies .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3 |
InChI Key |
JHUZWJPECLTTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CN |
Origin of Product |
United States |
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